N-(4-methoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
Description
This compound belongs to the triazolopyridazin class, characterized by a fused triazole-pyridazine core. The structure includes a 4-methoxyphenyl acetamide moiety at position 2 and a phenyl group at position 6 of the triazolopyridazin ring. Its molecular formula is C₂₀H₁₇N₅O₃, with a molecular weight of 375.38 g/mol.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-28-16-9-7-15(8-10-16)21-19(26)13-24-20(27)25-18(23-24)12-11-17(22-25)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMCGCRMRREZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 372.43 g/mol. The compound features a triazole ring fused with a pyridazine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of key enzymes or disruption of cell membrane integrity.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | S. aureus | 0.5 μg/mL |
| Triazole B | E. coli | 1.0 μg/mL |
| N-(4-methoxyphenyl)-... | Pseudomonas aeruginosa | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has been documented in various studies. For example, certain triazoles have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of N-(4-methoxyphenyl)-... against different cancer cell lines remains to be elucidated but may follow similar pathways.
Table 2: Anticancer Activity Overview
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Triazole C | MCF-7 (Breast) | 10 |
| Triazole D | HeLa (Cervical) | 5 |
| N-(4-methoxyphenyl)-... | TBD | TBD |
Anti-inflammatory and Analgesic Effects
Research has indicated that triazole compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . The potential analgesic effects are also being explored in preclinical studies.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated several triazole derivatives for their antibacterial activity against resistant strains. N-(4-methoxyphenyl)-... was included in the screening and showed promising results against multi-drug resistant bacteria.
- Cancer Research : Another research focused on the synthesis of new triazole derivatives and their cytotoxic effects on various cancer cell lines. The study highlighted the structure-activity relationship (SAR) that could lead to more potent anticancer agents.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents on the phenyl or acetamide groups, influencing physicochemical properties and bioactivity.
Table 1: Comparative Analysis of Triazolopyridazin Derivatives
Functional Group Impact
- Methoxy vs. Ethoxy Substitution: The ethoxy analog (Table 1, Row 2) exhibits higher molecular weight (+14.03 g/mol) and lipophilicity compared to the methoxy derivative.
- Sulfanyl vs.
- Amino vs. Acetamide Linkers: The ethanamine-oxy substituent in AG01AQFE introduces a basic amine, improving aqueous solubility but correlating with higher toxicity (acute oral LD₅₀: 300 mg/kg) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-methoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Core Formation : Cyclization of pyridazine precursors with triazole-generating reagents (e.g., hydrazine derivatives) under reflux in aprotic solvents like dimethylformamide (DMF) .
- Acetamide Coupling : Reaction of the triazolopyridazine core with activated bromoacetamide intermediates using sodium hydride as a base to facilitate nucleophilic substitution .
- Protection Strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during heterocycle assembly .
- Key Conditions : Temperature control (60–100°C), anhydrous solvents, and inert atmosphere (N₂/Ar) to minimize oxidation .
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and connectivity of the triazolopyridazine core and methoxyphenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (392.44 g/mol for C₁₉H₁₆N₆O₂S) .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer :
- Kinase Inhibition : Evaluate inhibition of p38 mitogen-activated protein kinase (MAPK) using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to determine IC₅₀ values .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) reporting .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can researchers optimize the yield of the triazolopyridazine core formation during synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) to accelerate cyclization kinetics .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields ≥80% .
- Yield Tracking : Use inline FTIR or LC-MS to monitor reaction progress and identify byproducts .
Q. What strategies can resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Orthogonal Validation : Cross-validate IC₅₀ values using electrophoretic mobility shift assays (EMSA) alongside fluorescence-based methods .
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Metabolic Stability Analysis : Incubate compounds with liver microsomes to assess if metabolite interference explains contradictory results .
Q. How can structure-activity relationship (SAR) studies improve pharmacokinetic properties?
- Methodological Answer :
- Substituent Modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity variations with structural changes .
- ADMET Profiling : Conduct in vitro assays for permeability (Caco-2 cells), plasma protein binding, and CYP450 inhibition .
Data Contradiction Analysis
Q. How should researchers address variability in reported IC₅₀ values for kinase inhibition?
- Methodological Answer :
- Source Differentiation : Check if discrepancies arise from enzyme isoforms (e.g., p38α vs. p38β) or assay conditions (ATP concentration differences) .
- Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) with triplicate measurements to improve accuracy .
- Positive Controls : Include reference inhibitors (e.g., SB203580) to calibrate inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
